molecular formula C12H9NO3 B1438856 [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol CAS No. 5776-96-5

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

Cat. No.: B1438856
CAS No.: 5776-96-5
M. Wt: 215.2 g/mol
InChI Key: JSULBSNOBUKNND-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-benzofuran-1-yl nitrile with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction to yield the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization and reduction reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Scientific Research Applications

Overview

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is a synthetic organic compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications in medicinal chemistry, microbiology, and industrial chemistry, supported by data tables and case studies.

Chemical Characteristics

  • Molecular Formula : C₁₂H₉NO₃
  • Molecular Weight : 215.2 g/mol

The compound features a benzofuran moiety and an isoxazole ring, which are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents. Its derivatives have been synthesized and tested for various biological activities:

  • Antimicrobial Activity : It has demonstrated significant activity against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) values for several strains are as follows:
MicroorganismMIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039
Bacillus subtilis0.022

These results indicate its potential as a candidate for developing new antimicrobial agents .

  • Anticancer Properties : Studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, the compound displayed inhibition rates of 56.84% against leukemia cells and 80.92% against non-small cell lung cancer cells .

The compound's biological activity is attributed to its interaction with multiple biochemical pathways, leading to various therapeutic effects:

  • Antioxidant Properties : It may scavenge free radicals, reducing oxidative stress .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways, suggesting potential therapeutic benefits in inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials due to its reactivity and functional groups. Its unique structure allows for the exploration of various chemical reactions and pathways .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial and fungal strains. The findings confirmed its potential as a lead compound in antimicrobial drug development.

Study on Anticancer Activity

Another study focused on the cytotoxic effects of this compound on different cancer cell lines. The results indicated significant inhibition of cell growth, highlighting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol involves its interaction with specific molecular targets and pathways. The benzofuran and isoxazole moieties may interact with enzymes or receptors, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetone: Contains an acetone group instead of methanol.

    [5-(1-Benzofuran-2-yl)isoxazol-3-yl]amine: Features an amine group instead of methanol.

Uniqueness: [5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is unique due to its specific combination of benzofuran and isoxazole rings with a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol is a chemical compound known for its diverse biological activities. It belongs to the benzofuran family, which has been extensively studied for various pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₂H₉NO₃
  • Molecular Weight : 215.2 g/mol

The biological activity of this compound can be attributed to its interaction with multiple biochemical pathways. Benzofuran derivatives typically exhibit:

  • Antimicrobial Activity : They interfere with bacterial growth and reproduction pathways, leading to inhibition of microbial proliferation.
  • Antioxidant Properties : The compound may scavenge free radicals, thereby reducing oxidative stress in biological systems .
  • Anti-inflammatory Effects : It is suggested that the compound modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Biological Activity Overview

Recent studies have highlighted the following biological activities of this compound:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0048
Escherichia coli0.0195
Candida albicans0.039
Bacillus subtilis0.022

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant activity, which is crucial for preventing cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, demonstrating significant free radical scavenging ability .

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thus indicating its potential use in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various benzofuran derivatives, including this compound. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable efficacy against S. aureus and E. coli .
  • Antioxidant Potential Assessment : Another research focused on the antioxidant properties of benzofuran derivatives, revealing that this compound exhibited a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid .
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound. Results indicated a significant reduction in edema and inflammatory markers when treated with this compound.

Properties

IUPAC Name

[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-7-9-6-12(16-13-9)11-5-8-3-1-2-4-10(8)15-11/h1-6,14H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSULBSNOBUKNND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 2
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 3
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 4
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 5
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol
Reactant of Route 6
[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol

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